デカン酸-1,2-13C2

概要

説明

Decanoic acid, also known as capric acid, is a medium-chain fatty acid that has been utilized in various chemical syntheses and medical research. Although the provided papers do not directly discuss "Decanoic acid-1,2-13C2", they provide insights into the use of medium-chain fatty acids in different contexts. For instance, the first paper describes the use of decanoic acid as a promoting medium in the synthesis of bis(indolyl)methane derivatives, highlighting its role in enhancing the reactivity of aromatic aldehydes through electrophilic activation . This suggests that decanoic acid can be an effective catalyst in organic synthesis.

Synthesis Analysis

The synthesis of bis(indolyl)methane derivatives using decanoic acid is a significant advancement in organic chemistry. The study demonstrates that decanoic acid can activate aldehyde carbonyl groups, facilitating the addition of 2-methyl-1H-indole to various aromatic aldehydes at room temperature . This process yields pure compounds without the need for additional workup and purification steps, making it a cost-effective and environmentally friendly alternative to traditional methods that often require metal-containing catalysts and corrosive acids.

Molecular Structure Analysis

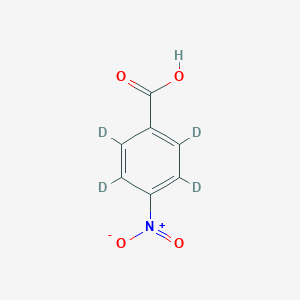

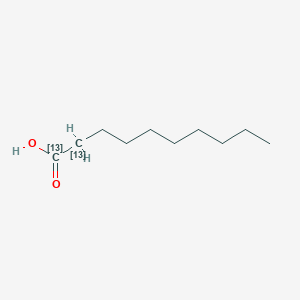

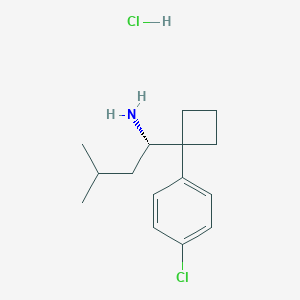

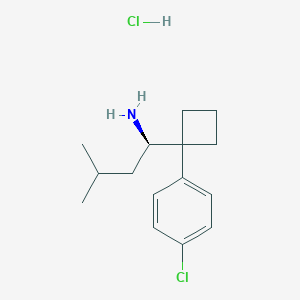

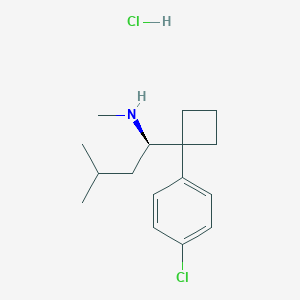

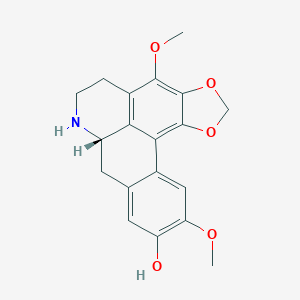

While the molecular structure of "Decanoic acid-1,2-13C2" is not explicitly discussed in the provided papers, the general structure of decanoic acid consists of a ten-carbon chain with a carboxylic acid functional group at one end. The "1,2-13C2" notation indicates that the first two carbon atoms in the chain are labeled with the stable isotope carbon-13, which can be useful in tracing the incorporation of decanoic acid into metabolic pathways or in structural analysis using techniques such as nuclear magnetic resonance (NMR) spectroscopy.

Chemical Reactions Analysis

The chemical reactivity of decanoic acid is exemplified in the synthesis of bis(indolyl)methane derivatives, where it acts as a medium that promotes the electrophilic activation of aromatic aldehydes . This activation is crucial for the subsequent addition reaction with 2-methyl-1H-indole, leading to the formation of the desired bis(indolyl)methane compounds. The ability of decanoic acid to participate in such reactions underscores its versatility as a reagent in organic synthesis.

Physical and Chemical Properties Analysis

Decanoic acid is known for its medium-chain fatty acid properties, which include being readily absorbed in the duodenum, as indicated by the use of a related compound, 13C-octanoic acid, in the measurement of gastric emptying rates . The physical and chemical properties of decanoic acid, such as its melting point, boiling point, solubility, and acidity, are important for its function in chemical syntheses and its behavior in biological systems. The absorption characteristics of medium-chain fatty acids like decanoic acid are utilized in medical research to study physiological processes, such as gastric emptying in infants .

科学的研究の応用

バイオ燃料研究

デカン酸は、カプリン酸としても知られており、バイオ燃料研究で広く使用されてきました . 中鎖脂肪酸として、バイオディーゼル燃料の製造に使用できます . 再生可能資源からデカン酸を製造する可能性は、持続可能で環境に優しい燃料の可能性への関心を高めています .

安定同位体標識

デカン酸-1,2-13C2は、安定同位体標識された化合物であり、さまざまな科学研究分野で有用です。 安定同位体は、放射性ではないため、取り扱いが安全であり、代謝経路における原子の流れを追跡するために使用できます。これにより、研究者は代謝プロセスを詳細に研究することができます .

メタボロミクス

メタボロミクスでは、デカン酸-1,2-13C2を内部標準として使用できます。メタボロミクスは、細胞、生物体液、組織、または生物体内の小さな分子(一般に代謝物として知られています)の広範な研究です。 これらの代謝物は、細胞/組織の潜在的な生化学的活性と状態を直接反映しています .

環境科学

環境科学では、デカン酸-1,2-13C2を、デカン酸の生分解または環境運命の研究に使用できます。 標識された13Cにより、環境における化合物の分解と分布を追跡できます .

食品科学

食品科学では、デカン酸-1,2-13C2を使用して、食事性脂肪の代謝運命を研究できます。 13C標識により、研究者はデカン酸の消化、吸収、代謝を追跡し、食事性脂肪が健康と病気にもたらす影響に関する洞察を提供できます .

製薬研究

製薬研究では、デカン酸-1,2-13C2を新規薬剤の開発に使用できます。 13C標識は、デカン酸部分を含む薬剤の薬物動態と代謝運命の研究に役立ちます .

作用機序

Target of Action

Decanoic acid-1,2-13C2, also known as Capric acid-1,2-13C2, is a medium-chain fatty acid . Its primary targets are the c-Met signaling cascades in hepatocellular carcinoma (HCC) cells . The c-Met pathway plays a crucial role in tumor growth and progression in HCC .

Mode of Action

Decanoic acid-1,2-13C2 exhibits profound anti-tumor effects on human HCC through the suppression of HGF/c-Met signaling cascades . It inhibits HGF-induced activation of c-Met and its downstream signals . This interaction results in the induction of apoptotic cell death and the inhibition of the expression of various tumorigenic proteins .

Biochemical Pathways

The c-Met signaling pathway is the primary biochemical pathway affected by Decanoic acid-1,2-13C2 . The suppression of this pathway leads to the inhibition of tumor growth and progression in HCC . The downstream effects include the induction of apoptotic cell death and the inhibition of the expression of various tumorigenic proteins .

Pharmacokinetics

It’s known that medium-chain fatty acids like decanoic acid-1,2-13c2 are generally rapidly and efficiently absorbed in the gastrointestinal tract .

Result of Action

The result of Decanoic acid-1,2-13C2’s action is the suppression of tumor growth and progression in HCC . It induces apoptotic cell death and inhibits the expression of various tumorigenic proteins . Moreover, it attenuates tumor growth and lung metastasis in the HCC mouse model .

Action Environment

The action, efficacy, and stability of Decanoic acid-1,2-13C2 can be influenced by various environmental factors. It’s important to note that this compound should only be used by those persons trained in the safe handling of hazardous chemicals .

Safety and Hazards

Like most carboxylic acids, decanoic acid is corrosive and can cause burns and eye damage . It is harmful if swallowed, and can be irritating to the skin and respiratory system . It is advisable to handle it with appropriate safety measures, including wearing protective clothing, gloves, and eye/face protection .

生化学分析

Biochemical Properties

Decanoic acid-1,2-13C2 plays a significant role in biochemical reactions, particularly in the metabolism of fatty acids. It interacts with several enzymes, including acyl-CoA synthetase, which activates decanoic acid by converting it into decanoyl-CoA. This activated form can then enter the β-oxidation pathway, where it is broken down to produce acetyl-CoA, a key molecule in energy production . Additionally, decanoic acid-1,2-13C2 interacts with proteins involved in mitochondrial function, influencing the production of ketone bodies, which serve as alternative energy sources .

Cellular Effects

Decanoic acid-1,2-13C2 has been shown to affect various types of cells and cellular processes. In neuronal cells, it enhances mitochondrial function and increases the number of mitochondria, potentially optimizing cellular energy production . This compound also influences cell signaling pathways, such as the activation of peroxisome proliferator-activated receptors (PPARs), which regulate gene expression related to lipid metabolism . Furthermore, decanoic acid-1,2-13C2 impacts cellular metabolism by promoting the production of ketone bodies, which can be used as an energy source during periods of low glucose availability .

Molecular Mechanism

At the molecular level, decanoic acid-1,2-13C2 exerts its effects through several mechanisms. It binds to and activates PPARs, which are nuclear receptors that regulate the expression of genes involved in fatty acid metabolism . This activation leads to increased β-oxidation and ketogenesis. Additionally, decanoic acid-1,2-13C2 can inhibit the activity of enzymes such as histone deacetylases (HDACs), which play a role in gene expression regulation . By inhibiting HDACs, decanoic acid-1,2-13C2 can alter the expression of genes involved in cellular metabolism and energy production.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of decanoic acid-1,2-13C2 can change over time. The compound is relatively stable, but its effects on cellular function can vary depending on the duration of exposure. Short-term exposure to decanoic acid-1,2-13C2 can enhance mitochondrial function and increase ketone body production . Long-term exposure may lead to alterations in gene expression and cellular metabolism, potentially affecting cell viability and function . Studies have shown that decanoic acid-1,2-13C2 can be degraded over time, which may influence its long-term effects on cells .

Dosage Effects in Animal Models

The effects of decanoic acid-1,2-13C2 vary with different dosages in animal models. At low doses, it can enhance mitochondrial function and increase ketone body production without causing significant adverse effects . At high doses, decanoic acid-1,2-13C2 may exhibit toxic effects, such as liver damage and alterations in lipid metabolism . Threshold effects have been observed, where the beneficial effects of decanoic acid-1,2-13C2 are seen at lower doses, while higher doses lead to toxicity and adverse outcomes .

Metabolic Pathways

Decanoic acid-1,2-13C2 is involved in several metabolic pathways, primarily in the β-oxidation of fatty acids. It is converted into decanoyl-CoA by acyl-CoA synthetase, which then enters the β-oxidation pathway to produce acetyl-CoA . This acetyl-CoA can be used in the citric acid cycle to generate ATP or in ketogenesis to produce ketone bodies . Decanoic acid-1,2-13C2 also interacts with enzymes such as carnitine palmitoyltransferase, which facilitates its transport into mitochondria for β-oxidation .

Transport and Distribution

Within cells, decanoic acid-1,2-13C2 is transported and distributed by various transporters and binding proteins. It can be transported into cells via fatty acid transport proteins (FATPs) and then activated by acyl-CoA synthetase . Once activated, decanoic acid-1,2-13C2 is transported into mitochondria by carnitine palmitoyltransferase for β-oxidation . The compound can also bind to albumin in the bloodstream, facilitating its distribution to different tissues .

Subcellular Localization

Decanoic acid-1,2-13C2 is primarily localized in the mitochondria, where it undergoes β-oxidation to produce acetyl-CoA . This subcellular localization is facilitated by targeting signals and post-translational modifications that direct the compound to mitochondria . The activity and function of decanoic acid-1,2-13C2 are closely linked to its mitochondrial localization, as this is where it exerts its effects on energy production and cellular metabolism .

特性

IUPAC Name |

(1,2-13C2)decanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20O2/c1-2-3-4-5-6-7-8-9-10(11)12/h2-9H2,1H3,(H,11,12)/i9+1,10+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GHVNFZFCNZKVNT-OJJJIBSVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCC[13CH2][13C](=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00584355 | |

| Record name | (1,2-~13~C_2_)Decanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00584355 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

287111-30-2 | |

| Record name | (1,2-~13~C_2_)Decanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00584355 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 287111-30-2 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

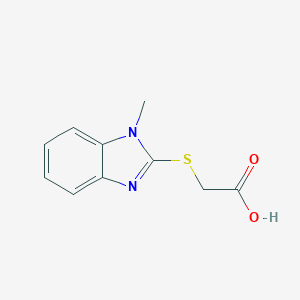

![1-Amino-3-[4-(2-methoxyethyl)phenoxy]propan-2-ol](/img/structure/B129188.png)